molecular formula C6H9F3N2O3S B040891 1,3-Dimethylimidazolium trifluoromethanesulfonate CAS No. 121091-30-3

1,3-Dimethylimidazolium trifluoromethanesulfonate

Cat. No. B040891
M. Wt: 246.21 g/mol
InChI Key: WLQRTXOOEGUPJY-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium trifluoromethanesulfonate is a chemical compound with the molecular formula C6H9F3N2O3S . It has a molecular weight of 246.21 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylimidazolium trifluoromethanesulfonate consists of a 1,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion . The structure was determined as part of an undergraduate research project .


Chemical Reactions Analysis

1,3-Dimethylimidazolium trifluoromethanesulfonate may be used as a solvent to produce ionic polymer-polymer composites (IP 2 C) and also in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . It has also been used as a versatile reagent for the fluorosulfurylation of phenols and amines .


Physical And Chemical Properties Analysis

1,3-Dimethylimidazolium trifluoromethanesulfonate has a melting point of 34.0-35.5 °C . It has higher electrical conductivity and wider electrochemical windows than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions . These phenomena are probably ascribed to the higher structural symmetry, stronger cation–anion interaction, and smaller size of the 1,3-dimethylimidazolium cation .

Scientific Research Applications

  • Catalysis : A study by Zare et al. (2013) revealed that a novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, serves as an efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines under solvent-free conditions (Zare et al., 2013).

  • Desulfurization : Cai et al. (2015) found that the 1,2-dimethylimidazolium ionic liquid is effective in removing aromatic heterocyclic sulfur compounds from model fuels, offering potential for regenerative use (Cai et al., 2015).

  • Lubricants and Solvents : The 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate variant has been identified as the most stable imidazolium ionic liquid, making it suitable for high-temperature lubricants, thermal fluids, and solvents (Salgado et al., 2013).

  • Molecular Interactions : A study by Dhumal (2007) on 1,3-dimethylimidazolium-bis(trifluromethanesulfonyl)imide ionic liquids highlighted the molecular interactions between cations and anions, affecting vibrational spectra and molecular electron density topography (Dhumal, 2007).

  • Liquid Structure Analysis : Research by Deetlefs et al. (2006) on the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide showed smaller charge ordering compared to analogous chloride and hexafluorophosphate salts (Deetlefs et al., 2006).

  • Crystal Structure Analysis : Holbrey et al. (2004) analyzed the crystal structures of 1,3-dimethylimidazolium and related ionic liquids, revealing unique anion conformations and favorable physical properties (Holbrey et al., 2004).

Safety And Hazards

When handling 1,3-Dimethylimidazolium trifluoromethanesulfonate, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQRTXOOEGUPJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557670
Record name 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylimidazolium trifluoromethanesulfonate

CAS RN

121091-30-3
Record name 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1,3-Dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 3
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1,3-Dimethylimidazolium trifluoromethanesulfonate

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